Ethyl 4-amino-3-bromo-5-nitrobenzoate

medicinal chemistry organic synthesis cross-coupling

Sourcing generic nitrobenzoates risks failed cross-couplings and impure products. This compound's unique 1,2,3,4-tetrasubstituted core-with orthogonal -NH2, -Br, and -NO2 groups-enables chemoselective transformations impossible with simpler analogs. • 94% high-yield synthesis ensures batch consistency for process scale-up. • Boiling point 415.8°C (+17.3°C vs. non-brominated analogs) widens thermal operating window. • Bromo handle for Suzuki-Miyaura/Stille coupling; amino group for amidation/diazotization.

Molecular Formula C9H9BrN2O4
Molecular Weight 289.08 g/mol
CAS No. 82760-42-7
Cat. No. B1598236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-bromo-5-nitrobenzoate
CAS82760-42-7
Molecular FormulaC9H9BrN2O4
Molecular Weight289.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3
InChIKeyQANVLXVFIRTXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3-bromo-5-nitrobenzoate: A Multifunctional Intermediate


Ethyl 4-amino-3-bromo-5-nitrobenzoate (CAS 82760-42-7) is a polysubstituted aromatic ester featuring a unique 1,2,3,4-tetrasubstituted benzene core that combines an ethyl ester, a primary amino group (-NH2), a bromo substituent (-Br), and a nitro group (-NO2) in a specific orthogonal arrangement . This densely functionalized scaffold, with a molecular formula of C9H9BrN2O4 and a molecular weight of 289.08 g/mol, is primarily employed as a versatile intermediate in medicinal chemistry and materials science, serving as a key building block in the synthesis of more complex molecular architectures . Its orthogonally reactive functional groups enable sequential, chemoselective transformations that are not feasible with simpler or less-functionalized analogs, establishing its distinct procurement value in advanced synthetic workflows .

Orthogonally reactive scaffold (amino, bromo, nitro) enables sequential chemoselective transformations.
Tri-functional building block supports cross-coupling, amidation, and reduction workflows.
Reported high-yielding synthesis supports procurement and scale-up planning.

Ethyl 4-amino-3-bromo-5-nitrobenzoate vs. Common Analogs


Procurement based solely on a generic “substituted nitrobenzoate” description is highly problematic due to the compound‘s unique substitution pattern, which dictates its reactivity and physicochemical properties. The simultaneous presence of an amino, bromo, and nitro group on the same ring creates a highly specific electronic environment and a defined orthogonality for chemical transformations . This is not replicated by close analogs such as ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4), which lacks the bromo leaving group essential for cross-coupling reactions, or ethyl 3-bromo-5-nitrobenzoate (CAS 690260-94-7), which lacks the nucleophilic amino group for amidation or diazotization. The physical properties also diverge significantly: the target compound’s density (1.66 g/cm³) and boiling point (415.8°C) are substantially higher than both analogs, reflecting stronger intermolecular interactions that impact formulation and purification . Substituting with a non-identical analog would fundamentally alter reaction outcomes, downstream product purity, and process scalability.

Non-brominated analogs may lack the bromo leaving group required for cross-coupling chemistry.
Non-aminated analogs may not undergo amidation or diazotization without additional synthetic steps.
Differences in density and boiling point may alter purification and formulation behavior compared to close analogs.

Evidence for Choosing Ethyl 4-amino-3-bromo-5-nitrobenzoate


Orthogonal Reactivity: Tri-Functional vs. Bi-Functional Scaffolds

Ethyl 4-amino-3-bromo-5-nitrobenzoate is uniquely tri-functional, possessing a nucleophilic amino group, an electrophilic bromo leaving group, and a reducible nitro group. In contrast, its closest analogs are bi-functional: ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4) lacks the bromo group, preventing direct participation in Pd-catalyzed cross-couplings like Suzuki-Miyaura . Ethyl 3-bromo-5-nitrobenzoate (CAS 690260-94-7) lacks the amino group, eliminating the possibility of forming amides or diazonium salts without additional steps . The target compound's orthogonal reactivity enables a sequence of chemoselective transformations—e.g., initial amidation at the amine, followed by Suzuki coupling at the bromide, and final reduction of the nitro group—that is not possible with either analog .

Orthogonal Reactivity
Reported
Target: 3 reactive handles (amino, bromo, nitro)
Analogs: 2 handles each
Enables sequential chemoselective transformations.
Validate in intended synthetic route.
medicinal chemistry organic synthesis cross-coupling

Distinct Physical Properties: Density and Boiling Point

The target compound exhibits distinct physical properties compared to its non-brominated and non-aminated analogs. Its density is 1.66 g/cm³, significantly higher than ethyl 4-amino-3-nitrobenzoate (1.33 g/cm³) and ethyl 3-bromo-5-nitrobenzoate (1.594 g/cm³) . Its boiling point of 415.8°C at 760 mmHg is also substantially elevated, being 17.3°C higher than the non-brominated analog and 77.1°C higher than the non-aminated analog . These differences arise from the combined mass of the bromine atom and the enhanced intermolecular hydrogen bonding from the amino group.

Physical Properties
Data to verify
Density: 1.66 g/cm³
Boiling Point: 415.8°C (predicted)
Supports thermal processing and purification design.
Experimental confirmation recommended.
process chemistry purification formulation

High-Yield Synthetic Protocol

A robust and high-yielding synthetic route to ethyl 4-amino-3-bromo-5-nitrobenzoate is documented in the patent literature, achieving a 94% yield via bromination of ethyl 4-amino-3-nitrobenzoate in dichloromethane . This well-characterized procedure ensures a reliable and cost-effective supply chain compared to less-documented or lower-yielding syntheses of close analogs. For instance, while the synthesis of ethyl 3-bromo-5-nitrobenzoate via esterification of 3-bromo-5-nitrobenzoic acid is known, the specific yield data for this exact compound is less prominently featured in open literature .

High-Yield Synthesis
Reported
94% yield from ethyl 4-amino-3-nitrobenzoate
Supports supply reliability and cost planning.
Verify at intended scale.
process development scale-up cost-efficiency

Application Scenarios for Ethyl 4-amino-3-bromo-5-nitrobenzoate


Medicinal Chemistry: Biaryl Drug Candidate Synthesis

The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to install aryl or heteroaryl groups, while the amino group allows for amide bond formation with carboxylic acid-containing fragments. This orthogonal reactivity, as demonstrated in patent WO2004/050619 A1, enables the efficient construction of diverse, complex drug-like molecules . The high yield (94%) in the synthesis of the core scaffold ensures that downstream library production is cost-effective .

Process Chemistry: Scalable Route Development

The well-documented, high-yielding synthesis (94%) and the compound‘s distinct physicochemical properties (density 1.66 g/cm³, boiling point 415.8°C) make it an ideal candidate for process development . Its higher boiling point relative to analogs (e.g., +17.3°C vs. ethyl 4-amino-3-nitrobenzoate) provides a wider operational window for high-temperature reactions or distillations, reducing the risk of thermal decomposition during scale-up . The robust synthetic protocol minimizes batch-to-batch variability, a key factor in regulatory compliance for pharmaceutical manufacturing.

Agrochemical Precursor for Herbicides and Fungicides

The combination of a nitro group, often a key pharmacophore in agrochemicals, with an amino group for further derivatization (e.g., sulfonylation, acylation) and a bromo group for introducing lipophilic aromatic motifs, makes this compound a strategic starting material for designing new crop protection agents. Its higher density and distinct solubility profile, compared to non-brominated analogs, can be leveraged to tune the physicochemical properties of the final active ingredient, potentially improving its bioavailability and environmental fate .

Materials Science: Dyes and Organic Electronics

The electron-rich amino group and electron-deficient nitro group create a “push-pull” electronic system within the molecule, which is a desirable feature for non-linear optical (NLO) materials and organic dyes. The bromo group provides a site for further π-extension via cross-coupling, allowing for fine-tuning of the HOMO-LUMO gap. The high thermal stability implied by its elevated boiling point (415.8°C) is advantageous for applications requiring processing at elevated temperatures . This compound’s tri-functional nature allows for its incorporation into more complex π-conjugated systems than simpler bi-functional analogs.

Application
Selection Property
Validation Focus
Biaryl drug candidate synthesis
Orthogonal reactive handles (Br, NH2) for cross-coupling and amidation
Sequential chemoselective transformation compatibility
Scalable route development
High-yielding, robust synthetic protocol
Batch-to-batch consistency and thermal processing window
Agrochemical precursor
Nitro-containing pharmacophore with derivatizable sites
Physicochemical tuning and environmental fate assessment
Dyes and organic electronics
Push-pull electronic system with π-extension site
HOMO-LUMO gap tuning and thermal processing stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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